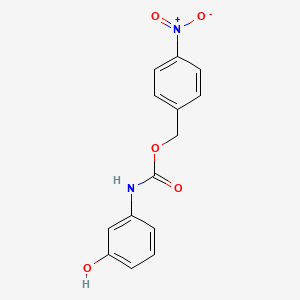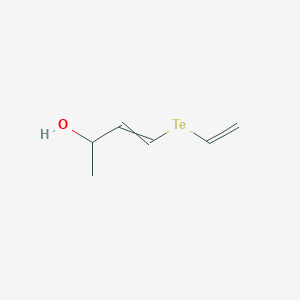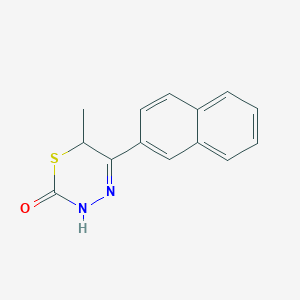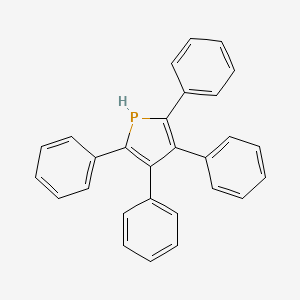
2,3,4,5-Tetraphenyl-1H-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraphenyl-1H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1H-phosphole typically involves the reaction of zirconocene dichloride with 2-butyne in the presence of butyllithium, followed by the addition of dichlorophenylphosphine. The reaction is carried out under nitrogen atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetraphenyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include phosphole oxides, substituted phospholes, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,4,5-Tetraphenyl-1H-phosphole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetraphenyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl rings. The compound can participate in various electronic transitions and charge transfer processes, which are crucial for its luminescent properties. The phenyl rings can act as electron donors or acceptors, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphole: The parent compound with a simpler structure.
1-Phenyl-2,3,4,5-tetramethylphosphole: A derivative with methyl groups instead of phenyl groups.
2,5-Diphenylphosphole: Another derivative with phenyl groups at different positions.
Uniqueness
2,3,4,5-Tetraphenyl-1H-phosphole is unique due to its four phenyl groups, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other phosphole derivatives and valuable for specific applications in materials science and coordination chemistry .
Propriétés
Numéro CAS |
82476-27-5 |
|---|---|
Formule moléculaire |
C28H21P |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2,3,4,5-tetraphenyl-1H-phosphole |
InChI |
InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H |
Clé InChI |
XTFPKGMZMWDUHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(PC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


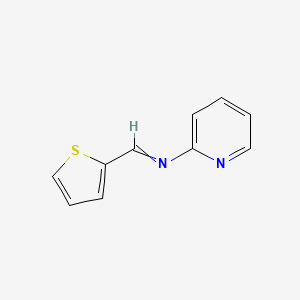
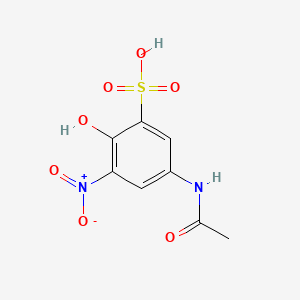
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
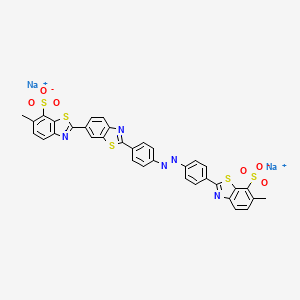
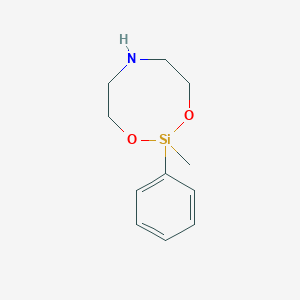
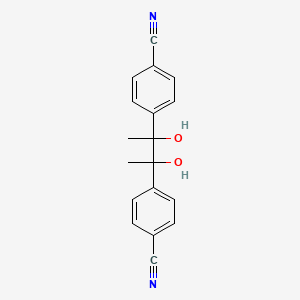


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
